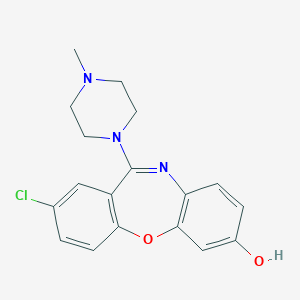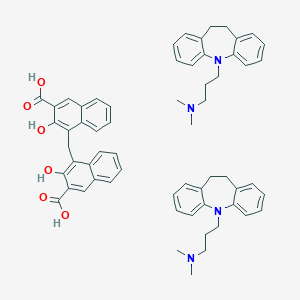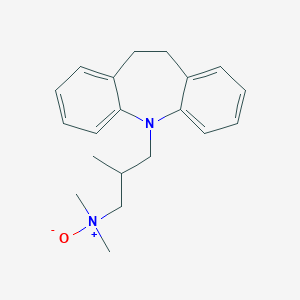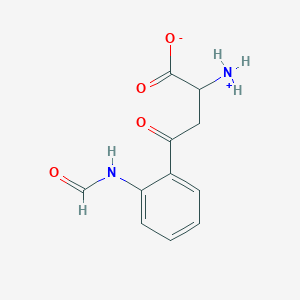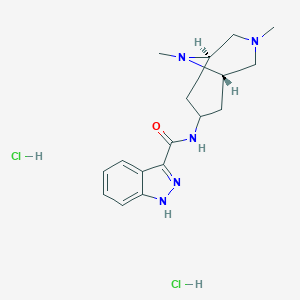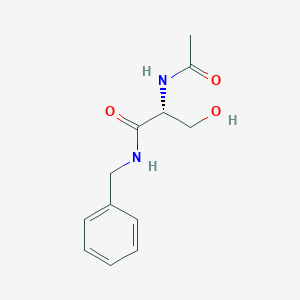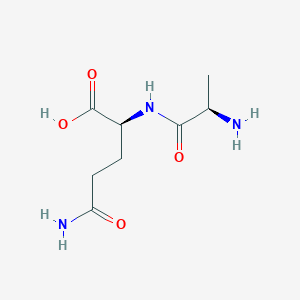
D-Alanyl-L-glutamine
Descripción general
Descripción
D-Alanyl-L-glutamine, also known as Alanyl-glutamine, is a dipeptide consisting of alanine and glutamine . It is used for supplementation and is a component in pharmaceuticals, cosmetics, and food products .
Synthesis Analysis
D-Alanyl-L-glutamine is mainly produced via chemical synthesis which is complicated, time-consuming, labor-intensive, and has a low yield accompanied with the generation of by-products . A metabolically engineered E. coli strain for D-Alanyl-L-glutamine production was developed by over-expressing L-amino acid α-ligase (BacD) from Bacillus subtilis, and inactivating the peptidases PepA, PepB, PepD, and PepN, as well as the dipeptide transport system Dpp . A module for glutamine synthesis from glutamic acid was constructed by introducing glutamine synthetase (GlnA) .Molecular Structure Analysis
Two new crystalline forms (form III and form IV) and a DMSO solvate form (SDMSO) of D-Alanyl-L-glutamine were discovered . These were distinguished from the known forms by Raman spectroscopy and powder X-ray diffraction (PXRD) .Physical And Chemical Properties Analysis
At room temperature with 1 atmosphere of pressure, D-Alanyl-L-glutamine has a solubility of about 586 g/L, which is more than 10 times glutamine’s solubility (35 g/L) . Also, glutamine does not withstand sterilization procedures, whereas D-Alanyl-L-glutamine does .Aplicaciones Científicas De Investigación
-
Muscle Recovery and Resistance Training
- Field : Sports Science and Nutrition
- Application : D-Alanyl-L-glutamine plays a key role in muscle recovery from resistance training .
- Method : Oral supplementation with D-Alanyl-L-glutamine, either in its free form or as a dipeptide, over a period of 8 weeks .
- Results : Studies show that chronic oral administration of D-Alanyl-L-glutamine can attenuate the injury and inflammation induced by intense aerobic and exhaustive exercise .
-
Protection against Liver Injury
- Field : Medical Science and Pharmacology
- Application : D-Alanyl-L-glutamine has been found to protect against lipopolysaccharide-induced liver injury in mice .
- Method : Mice were induced with acute liver injury using lipopolysaccharide (LPS) and D-galactosamine (D-Gal). D-Alanyl-L-glutamine was then administered at doses of 500 and 1500 mg/kg .
- Results : The treatment significantly reduced plasma alanine transaminase (ALT), aspartate transaminase (AST), and lactate dehydrogenase (LDH) levels, and improved histopathological changes. It also alleviated hepatic apoptosis and suppressed oxidative stress .
-
Cell Culture
- Field : Cell Biology
- Application : D-Alanyl-L-glutamine is used as a replacement for L-glutamine in cell culture because it is stable in aqueous solution .
- Method : D-Alanyl-L-glutamine is added to the cell culture medium as a source of glutamine .
- Results : This method prevents the spontaneous degradation of L-glutamine to form ammonia and pyrrolidine carboxylic acid, which can be harmful to cells .
-
Biotechnological Production
- Field : Biotechnology
- Application : D-Alanyl-L-glutamine is produced by immobilized Escherichia coli expressing amino acid ester acyltransferase .
- Method : The bacteria are embedded in calcium alginate beads and used for the continuous production of D-Alanyl-L-glutamine .
- Results : The immobilized cells showed better stability and a wider range of temperature/pH than free cells. The productivity achieved was 2.79 mg/(min*mL-CV) without intermittent time .
-
Cancer Treatment
- Field : Oncology
- Application : D-Alanyl-L-glutamine is involved in various clinical studies such as cancer treatment, radiation, and chemotherapy .
- Method : It is used as a component for mammalian cell culture medium .
- Results : It improves pancreatic beta-cell function, maintaining the mitochondrial metabolism and stimulus-secretion coupling essential for insulin release .
-
Gastrointestinal Health
- Field : Gastroenterology
- Application : D-Alanyl-L-glutamine supplementation has shown positive results regarding maintenance of gastrointestinal structure .
- Method : It is administered orally, but the specific dosage and duration would depend on the individual and the specific health condition .
- Results : Studies have shown decreased intestinal permeability and enhanced immune cell function .
Safety And Hazards
Direcciones Futuras
The therapeutic effect of D-Alanyl-L-glutamine after exhaustive exercise was more effective than preventive before exercise . The supplementation with D-Alanyl-L-glutamine was more efficient for maintaining intestinal morphophysiology . The supplementation with GDP was more efficient to the organism as a whole .
Propiedades
IUPAC Name |
(2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCMDXDYPOUFDY-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427208 | |
| Record name | D-ALANYL-L-GLUTAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Alanyl-L-glutamine | |
CAS RN |
205252-36-4 | |
| Record name | D-ALANYL-L-GLUTAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B195952.png)
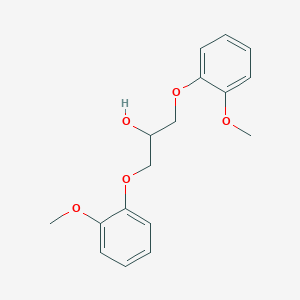
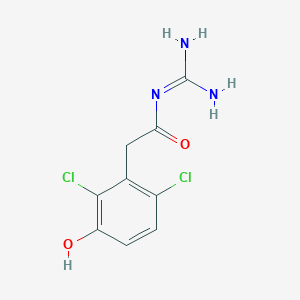
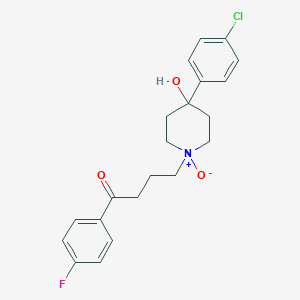
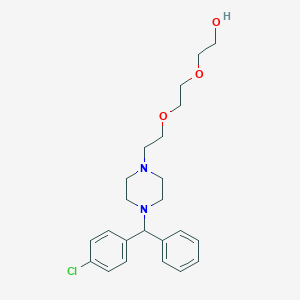
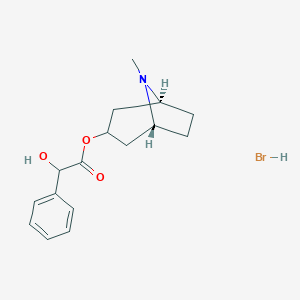
![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)
